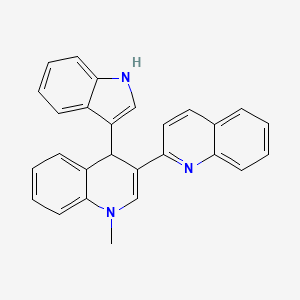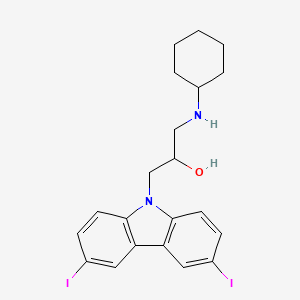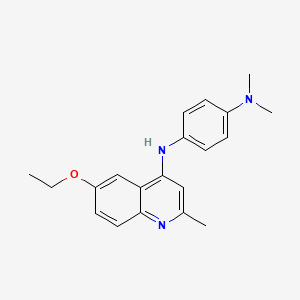![molecular formula C21H22ClN5O B10795905 5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10795905.png)
5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665875 is a compound identified as part of the Malaria Box initiative, which aims to discover new drugs for malaria and other parasitic diseases. This compound has shown promising results in inhibiting the growth of Babesia microti, a parasite responsible for piroplasmosis in animals .
Preparation Methods
The synthesis of MMV665875 involves several steps, including the selection of appropriate starting materials and reaction conditions. The exact synthetic route and industrial production methods are not widely published, but it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Chemical Reactions Analysis
MMV665875 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665875 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of new synthetic routes and reaction mechanisms.
Biology: Investigated for its inhibitory effects on parasitic growth, particularly in Babesia microti.
Medicine: Explored as a potential therapeutic agent for treating piroplasmosis and other parasitic infections.
Industry: Potential use in the development of new antiparasitic drugs
Mechanism of Action
The mechanism of action of MMV665875 involves the downregulation of cysteine protease mRNA levels in Theileria equi, a parasite similar to Babesia microti. This downregulation inhibits the growth and replication of the parasite, making MMV665875 a potent antiparasitic agent .
Comparison with Similar Compounds
MMV665875 is similar to other compounds in the Malaria Box, such as MMV396693. Both compounds show structural similarity to atovaquone and imidocarb dipropionate, respectively. MMV665875 is unique in its specific inhibitory effects on cysteine protease mRNA levels, making it a promising candidate for further research and development .
Similar Compounds
- MMV396693
- Atovaquone
- Imidocarb dipropionate
Properties
Molecular Formula |
C21H22ClN5O |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-[[2-[(7-chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C21H22ClN5O/c1-26-19-6-3-14(11-20(19)27(2)21(26)28)13-23-9-10-25-17-7-8-24-18-12-15(22)4-5-16(17)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,24,25) |
InChI Key |
NPWXHTXMBIOHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCNC3=C4C=CC(=CC4=NC=C3)Cl)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)

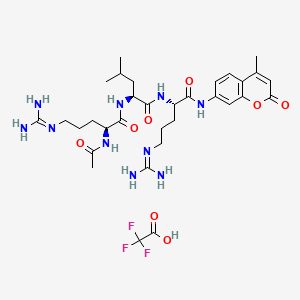
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)
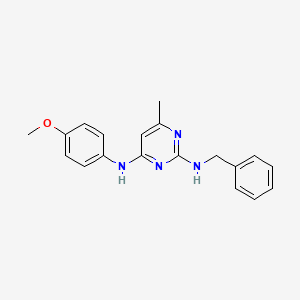
![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
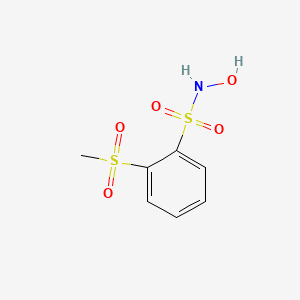
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate](/img/structure/B10795856.png)
![4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10795861.png)
![4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)
![Ethyl 6-methoxy-4-[4-(4-methylpiperazin-1-yl)anilino]quinoline-3-carboxylate](/img/structure/B10795870.png)
